

A Comprehensive Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Bromo-2-hydroxy-5-methylpyridine

Cat. No.: B090738

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This guide provides an in-depth look at **3-Bromo-2-hydroxy-5-methylpyridine**, covering its nomenclature, physicochemical properties, and relevant experimental protocols.

Nomenclature: IUPAC Name and Synonyms

The compound commonly referred to as **3-Bromo-2-hydroxy-5-methylpyridine** is subject to tautomerism, existing in both keto and enol forms. This leads to two valid IUPAC names. The enol form is named 3-Bromo-5-methylpyridin-2-ol. However, the keto form, 3-bromo-5-methyl-1H-pyridin-2-one, is also a correct IUPAC designation[1].

A variety of synonyms are used in literature and commercial listings to identify this compound. These include:

- **3-Bromo-2-hydroxy-5-methylpyridine**[1][2]
- 3-Bromo-5-methyl-2-pyridone
- 5-Bromo-6-methyl-3-pyridinol[3]
- 3-Bromo-5-hydroxy-2-picoline[3]

It is crucial to recognize these different naming conventions to ensure accurate identification and retrieval of information in databases and publications.

```
// Nodes A [label="3-Bromo-2-hydroxy-5-methylpyridine", fillcolor="#F1F3F4",  
fontcolor="#202124"]; B [label="IUPAC Name (Enol Form)\n3-Bromo-5-methylpyridin-2-ol",  
fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="IUPAC Name (Keto Form)\n3-bromo-5-  
methyl-1H-pyridin-2-one", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Synonyms",  
fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="3-Bromo-5-methyl-2-pyridone",  
fillcolor="#FBBC05", fontcolor="#202124"]; F [label="5-Bromo-6-methyl-3-pyridinol",  
fillcolor="#FBBC05", fontcolor="#202124"]; G [label="3-Bromo-5-hydroxy-2-picoline",  
fillcolor="#FBBC05", fontcolor="#202124"];  
  
// Edges A -> B [label="is also known as"]; A -> C [label="is also known as"]; A -> D  
[label="has"]; D -> E; D -> F; D -> G; } Diagram of Nomenclature for 3-Bromo-2-hydroxy-5-methylpyridine.
```

Physicochemical Properties

A summary of key quantitative data for **3-Bromo-2-hydroxy-5-methylpyridine** is presented below. These properties are essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various systems.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNO	[1] [2]
Molecular Weight	188.02 g/mol	[1] [2]
CAS Number	17282-02-9	[1] [2]
Form	Solid	[2]
Density (Predicted)	1.655 ± 0.06 g/cm ³	[3]
Boiling Point (Predicted)	328.2 ± 37.0 °C	[3]
InChI Key	KHBRMXVUQOVORD- UHFFFAOYSA-N	[1] [2]

Experimental Protocols

While a specific, detailed synthesis protocol for **3-Bromo-2-hydroxy-5-methylpyridine** was not found in the immediate search, a general multi-step synthesis for a related compound, 3-bromo-5-methylpyridine, has been described. Such syntheses often involve the transformation of pyridine derivatives through bromination reactions[4]. One patented method involves the following key transformations[5]:

- Condensation and Decarboxylation: Reaction of diethyl malonate with an alkali metal, followed by a condensation reaction with a toluene solution of 3-nitro-5-chloropyridine, and subsequent decarboxylation under acidic conditions to yield 3-nitro-5-methylpyridine.
- Hydrogenation Reduction: The resulting 3-nitro-5-methylpyridine is subjected to hydrogenation reduction using a Pd/C catalyst in a methanol solvent to produce 3-amino-5-methylpyridine.
- Diazotization and Bromination: The 3-amino-5-methylpyridine is reacted with an acid to form a salt. This is followed by cooling and the dropwise addition of liquid bromine and a sodium nitrite water solution. The pH is then adjusted to alkaline, and the final product, 3-bromo-5-methylpyridine, is obtained after extraction, drying, and concentration[5].

It is plausible that **3-Bromo-2-hydroxy-5-methylpyridine** could be synthesized from a related precursor, such as an amino-substituted methylpyridine, through diazotization followed by bromination[4].

```
// Nodes A [label="Diethyl Malonate + 3-nitro-5-chloropyridine", fillcolor="#F1F3F4",  
fontcolor="#202124"]; B [label="Condensation & Decarboxylation", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; C [label="3-nitro-5-methylpyridine", fillcolor="#F1F3F4",  
fontcolor="#202124"]; D [label="Hydrogenation Reduction (Pd/C)", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; E [label="3-amino-5-methylpyridine", fillcolor="#F1F3F4",  
fontcolor="#202124"]; F [label="Diazotization & Bromination", fillcolor="#4285F4",  
fontcolor="#FFFFFF"]; G [label="3-bromo-5-methylpyridine", fillcolor="#34A853",  
fontcolor="#FFFFFF"];
```

```
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } Workflow for a related compound  
synthesis.
```

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **3-Bromo-2-hydroxy-5-methylpyridine** is associated with the following hazards:

- Harmful if swallowed[[1](#)]
- Causes skin irritation[[1](#)]
- Causes serious eye damage[[1](#)]
- May cause respiratory irritation[[1](#)]

Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be used when handling this compound[[2](#)]. It is classified under Storage Class 11 as a combustible solid[[2](#)]. Always consult the material safety data sheet (MSDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-2-hydroxy-5-methylpyridine | C6H6BrNO | CID 3725261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-溴-2-羟基-5-甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-BROMO-5-HYDROXY-2-PICOLINE | 186593-45-3 [amp.chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 3-Bromo-2-hydroxy-5-methylpyridine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b090738#3-bromo-2-hydroxy-5-methylpyridine-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com